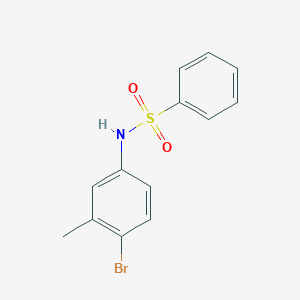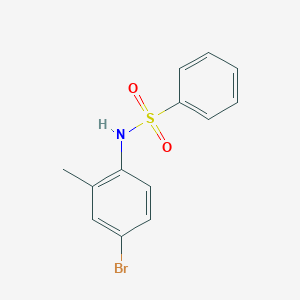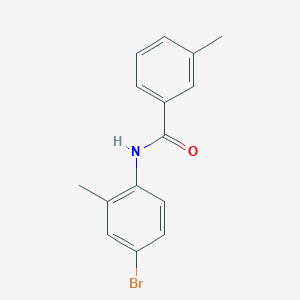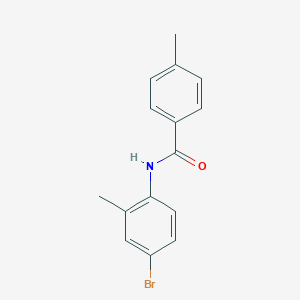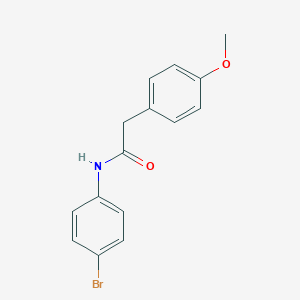![molecular formula C23H19NO5 B291766 Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)
Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate is a chemical compound that belongs to the class of isophthalates. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate involves the binding of the compound to specific targets such as metal ions or nitric oxide. The binding results in a change in the fluorescence properties of the compound, which can be measured using spectroscopic techniques. The mechanism of action of the compound is dependent on the specific application and target.
Biochemical and Physiological Effects:
Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate has minimal biochemical and physiological effects as it is primarily used as a probe for the detection of specific targets. However, it is important to note that the compound may interact with biological systems and should be used with caution.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate in lab experiments is its high sensitivity and selectivity for specific targets. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using the compound is its potential toxicity and interaction with biological systems, which may affect the accuracy of the results.
Orientations Futures
There are several future directions for the use of Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate in scientific research. One potential direction is the development of new fluorescent probes for the detection of other metal ions or biomolecules. Another direction is the use of the compound in the construction of new supramolecular structures with unique properties. Furthermore, the compound may be used in the development of new diagnostic tools for the detection of specific targets in biological samples.
Conclusion:
In conclusion, Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate is a unique and versatile compound that has a wide range of applications in scientific research. Its high sensitivity and selectivity for specific targets make it a valuable tool for the detection of metal ions, nitric oxide, and other biomolecules. However, caution should be taken when using the compound due to its potential toxicity and interaction with biological systems. Future research should focus on the development of new applications for the compound and the exploration of its unique properties.
Méthodes De Synthèse
The synthesis of Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate involves the reaction of 5-aminoisophthalic acid with biphenyl-4-carboxylic acid chloride in the presence of dimethylformamide and triethylamine. The reaction is carried out at room temperature for several hours, followed by the addition of water and extraction with ethyl acetate. The resulting product is purified using column chromatography, and the final product is obtained as a white powder.
Applications De Recherche Scientifique
Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It is also used as a fluorescent probe for the detection of nitric oxide in biological samples. Furthermore, it has been used as a ligand for the synthesis of metal-organic frameworks and as a building block for the construction of supramolecular structures.
Propriétés
Formule moléculaire |
C23H19NO5 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
dimethyl 5-[(4-phenylbenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H19NO5/c1-28-22(26)18-12-19(23(27)29-2)14-20(13-18)24-21(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,25) |
Clé InChI |
FAWMTAYSZSOSBS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





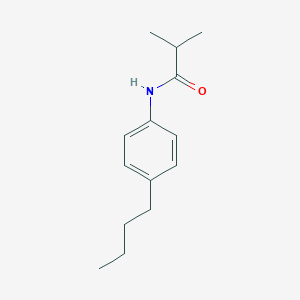
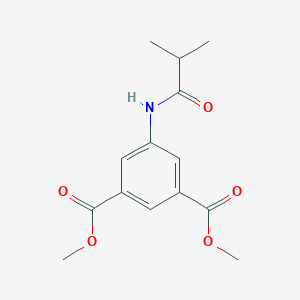
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

